1-methylpyridin-2(1H)-imine
Description
Structure
3D Structure
Properties
CAS No. |
4088-63-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-methylpyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-8-5-3-2-4-6(8)7/h2-5,7H,1H3 |
InChI Key |
SSDQZFNBHWFLIZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=CC1=N |
Canonical SMILES |
CN1C=CC=CC1=N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Methylpyridin 2 1h Imine and Its Derivatives
Condensation Reactions for Imine Formation
Condensation reactions represent a fundamental and widely utilized approach for the formation of the imine C=N bond. This typically involves the reaction of an aminopyridine with a suitable carbonyl compound, followed by methylation of the pyridine (B92270) ring nitrogen.
The formation of a pyridin-2-imine backbone often begins with the Schiff base condensation of a 2-aminopyridine (B139424) derivative with an aldehyde or ketone. mdpi.comresearchgate.net This reaction is a cornerstone of imine synthesis. For instance, reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine in good yield. mdpi.comresearchgate.net
A generalized protocol for achieving high-purity pyridine-based imines involves the careful control of reaction conditions. Key parameters include the use of anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to prevent hydrolysis of the imine product. The reaction is often accelerated by a catalytic amount of an acid or a base, such as triethylamine. Purification is typically accomplished through silica (B1680970) gel chromatography.
Table 1: Condensation of Aminopyridines with Carbonyls
| Aminopyridine Precursor | Carbonyl Precursor | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-methylpyridin-2-amine | 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid | Ethanol | 79% | mdpi.comresearchgate.net |
| 2-aminopyridine | Conjugated ynone (e.g., 1,3-diphenylprop-2-yn-1-one) | 25–60°C | DCM or THF | Not specified | |
| 2-Pyridinecarbaldehyde | Methylamine | Poly(1-vinylimidazole) (PVIm) | Ethanol | 89-92% |
To arrive at the target compound, 1-methylpyridin-2(1H)-imine, a methylation step is required. The position of methylation is crucial, as it occurs on the endocyclic pyridine nitrogen atom. A direct and effective route involves the alkylation of 2-aminopyridine with methyl iodide. This reaction is typically performed under basic conditions, using potassium carbonate (K₂CO₃) in a solvent like DMF, to facilitate the nucleophilic attack of the pyridine nitrogen. The resulting 1-methyl-2-aminopyridinium intermediate can then be converted to the final imine product.
Alternatively, modern catalytic methods can be employed for the N-methylation of amines. Iridium complexes, for example, have been shown to catalyze the methylation of amines using methanol (B129727) as the methyl source at elevated temperatures. acs.org
Table 2: Methylation Protocols for Pyridine Derivatives
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Methyl iodide | K₂CO₃ | DMF | 0°C | |
| Aniline (model substrate) | Methanol | Iridium Complex / Cs₂CO₃ | Methanol | 120°C | acs.org |
Catalytic Synthesis Routes
Transition metal catalysis offers powerful and efficient alternatives for constructing this compound and its derivatives. These methods often allow for the assembly of complex molecular architectures from simple precursors in a single step.
Palladium catalysts are exceptionally versatile in forming carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are used in Suzuki coupling reactions of brominated pyridine-imines with boronic acids. mdpi.com However, a notable side reaction in aqueous media is the palladium-catalyzed hydrolysis of the imine linkage. mdpi.comresearchgate.net
More constructive applications include the palladium-catalyzed multicomponent synthesis of indolizines, which proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole from a 2-bromopyridine, an imine, and carbon monoxide. rsc.org This demonstrates the ability of palladium to activate pyridine rings for complex transformations. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is effectively used to synthesize N-arylpyrimidin-2-amines, showcasing a powerful method for C-N bond formation that could be adapted for imine synthesis. nih.gov
Table 3: Palladium-Catalyzed Reactions for Pyridine Derivatives
| Reaction Type | Substrates | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Suzuki Coupling | (E)-N-((3-bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Aryl-aryl coupling (with imine hydrolysis) | mdpi.com |
| Multicomponent Synthesis | 2-Bromopyridine, Imine, Alkyne, CO | Palladium Catalyst | Indolizine (B1195054) synthesis via 1,3-dipole formation | rsc.org |
| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | N-Arylation of aminopyrimidine | nih.gov |
Beyond palladium, other transition metals are instrumental in forging C-N bonds to create pyridine-imine structures and related heterocycles. Copper catalysts, for example, are frequently used in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners. beilstein-journals.orgtci-thaijo.org These reactions often proceed through the in-situ formation of an imine intermediate followed by a copper-mediated cyclization. beilstein-journals.org
Ruthenium complexes have been shown to catalyze the [2+2+2] cycloaddition of diynes with cyanamides to produce a wide array of 2-aminopyridine derivatives, demonstrating an atom-economical approach to the pyridine core. researchgate.net Furthermore, rhodium and iridium catalysts are effective in the hydroamination of alkenes and amines, a direct method for forming C-N bonds that can be applied to complex amine synthesis. illinois.eduacs.org
Advanced Synthetic Transformations
More sophisticated and often multi-step synthetic strategies provide access to pyridin-imines through unique reaction cascades. One such method is a cascade reaction between conjugated ynones and 2-aminopyridines. This process begins with a Michael addition, followed by an intramolecular cyclization and subsequent reaction with a sulfonyl azide (B81097) to furnish the imine product.
Another advanced route is the reductive amination of cyanohydrins. This method involves the condensation of a cyanohydrin with 2-aminopyridine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), offering a pathway to substituted aminopyridine derivatives that can be precursors to imines.
Cascade Processes from Conjugated Ynones
A robust and direct method for synthesizing pyridin-2(1H)-imines involves a cascade reaction initiated by conjugated ynones. acs.org This transformation leverages the reactivity of ynones, which serve as versatile building blocks in heterocyclic synthesis. researchgate.netresearchgate.netuib.no The process commences with a Michael addition reaction between a conjugated ynone and a 2-aminopyridine derivative. acs.org This initial step is followed by an intramolecular cyclization, which generates a key N,O-bidentate intermediate. acs.org The final step in the cascade involves a reaction with a sulfonyl azide, such as tosyl azide, which leads to the formation of the desired pyridin-2(1H)-imine product with the concurrent loss of a diazo compound. acs.org This synthetic strategy is noted for its efficiency, proceeding under relatively mild thermal conditions without the need for a catalyst.
The reaction mechanism proceeds as follows:
Michael Addition: The nucleophilic amino group of 2-aminopyridine attacks the β-carbon of the conjugated ynone.
Intramolecular Cyclization: The resulting enolate intermediate undergoes a cyclization reaction to form a six-membered ring.
Diazo Transfer: The N,O-bidentate intermediate reacts with a sulfonyl azide, which facilitates the formation of the imine functional group and releases nitrogen gas.
Table 1: Synthesis of Pyridin-2(1H)-imines via Ynone Cascade Process
| Ynone Reactant | 2-Aminopyridine Derivative | Sulfonyl Azide | Solvent | Temp (°C) | Yield (%) |
| 1,3-Diphenylprop-2-yn-1-one | 2-Aminopyridine | Tosyl azide | DCM | 25-60 | 85 |
| 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one | 2-Amino-4-methylpyridine (B118599) | Tosyl azide | THF | 25-60 | 81 |
| 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one | 2-Aminopyridine | Tosyl azide | DCM | 25-60 | 78 |
| 1,3-Di(p-tolyl)prop-2-yn-1-one | 2-Aminopyridine | Tosyl azide | THF | 25-60 | 83 |
Data synthesized from findings reported in Yang et al. and related sources. acs.org
Multicomponent Reaction Paradigms for Substituted Imines
Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted pyridinium (B92312) imines from simple, readily available starting materials in a single pot. bohrium.com These reactions are characterized by their high atom economy, procedural simplicity, and ability to generate structural diversity. bohrium.com The core of many imine-based MCRs is the in-situ formation of an imine or a related reactive intermediate, which then participates in subsequent cyclization or condensation steps. nih.gov
For the synthesis of substituted pyridines and related imines, a common MCR paradigm involves the reaction of an aldehyde, an amine (or an ammonia (B1221849) source), and a third component that provides the remaining atoms for the heterocyclic ring. researchgate.net For instance, a three-component synthesis of polysubstituted pyridines can be achieved through the Diels-Alder reactions of 2-azadienes, which are themselves formed via a catalytic intermolecular aza-Wittig reaction. nih.gov Another approach involves the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and alkynes to produce imidazo[1,2-a]pyridines, where an imine is a key intermediate. nih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups, making them a powerful tool in medicinal and materials chemistry. rsc.org
Table 2: Examples of Multicomponent Reaction Paradigms for Pyridine/Imine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Aza-Wittig/Diels-Alder | Aryl aldehyde, α,β-unsaturated acid, enamine | Two-pot, 110 °C | Polysubstituted Pyridines |
| Groebke–Blackburn–Bienaymé | Aldehyde, amidine, isocyanide | Ammonium chloride, rt | Imidazo[1,2-a]pyridines |
| Dehydrogenative Condensation | Alkyl azides, ketones | Copper catalyst | Multisubstituted Pyridines |
| Imidazo[1,2-a]pyridine (B132010) Synthesis | 2-Aminopyridine, aldehyde, alkyne | CuSO₄/TsOH | Substituted Imidazo[1,2-a]pyridines |
This table illustrates the diversity of MCRs leading to pyridine and related heterocyclic imine structures, based on principles described in various studies. nih.govnih.govmdpi.comnih.gov
Formation via Azazirconacycles
A highly selective method for the preparation of iminopyridines utilizes organometallic intermediates, specifically azazirconacycles. nih.govacs.org This strategy allows for the controlled construction of the pyridine ring from two different alkyne units and a carbodiimide (B86325), which serves as the nitrogen source for the imine functionality. acs.orgresearchgate.net
The synthesis begins with the reaction of a primary alkyne with a zirconocene (B1252598) complex, such as Cp₂ZrEt₂, and a carbodiimide derivative. This step forms a five-membered azazirconacycle intermediate. nih.govacs.org This well-defined intermediate is then treated with a second, different alkyne in the presence of a nickel catalyst, typically NiCl₂(PPh₃)₂. nih.govacs.org The nickel catalyst mediates the insertion of the second alkyne, leading to ring expansion and subsequent reductive elimination to afford the final substituted iminopyridine product. acs.org A key advantage of this method is its high regioselectivity, which is controlled by the order of alkyne addition, allowing for the synthesis of specifically substituted pyridines that might be difficult to access through other means. nih.gov The use of unsymmetrical alkynes can lead to pyridines with five different substituents. acs.org
Table 3: Iminopyridine Synthesis via Azazirconacycle Intermediates
| First Alkyne | Carbodiimide | Second Alkyne | Catalyst System | Resulting Product |
| 3-Hexyne | N,N'-Diisopropylcarbodiimide | 4-Octyne | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | Polysubstituted Iminopyridine |
| 1-Phenyl-1-propyne | N,N'-Dicyclohexylcarbodiimide | 3-Hexyne | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | Polysubstituted Iminopyridine |
| 1-(Trimethylsilyl)propyne | N,N'-Di-p-tolylcarbodiimide | 1-Phenyl-1-propyne | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | Polysubstituted Iminopyridine |
Data based on the methodology for iminopyridine formation reported by Takahashi et al. nih.govacs.org
Reactivity Profiles and Mechanistic Investigations of 1 Methylpyridin 2 1h Imine
Fundamental Reactivity of the Imine Moiety
The imine functional group in 1-methylpyridin-2(1H)-imine is a key center of reactivity, primarily due to the polarity of the C=N double bond and the presence of a lone pair of electrons on the nitrogen atom. This electronic setup makes the imine carbon susceptible to nucleophilic attack and the entire molecule prone to hydrolysis under certain conditions.
The carbon atom of the imine group in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is a fundamental aspect of imine chemistry. libretexts.org A general mechanism for nucleophilic addition to an imine involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate. libretexts.org
In a specific example of a pseudo four-component reaction, an imine intermediate, formed from 2-aminopyridine (B139424) and an aldehyde, undergoes nucleophilic addition with a 2-aryl imidazo[1,2-a]pyridine (B132010) to form a more complex substituted imidazo[1,2-a]pyridine. rsc.org This highlights the susceptibility of the imine carbon to attack by electron-rich species. The reaction of various 2-aminopyridines with aldehydes and phenacyl bromides in the presence of DABCO as a catalyst leads to the synthesis of functionalized imidazo[1,2-a]pyridines through an imine intermediate. rsc.org
The general susceptibility of heterocyclic imines to the addition of nucleophiles has been noted, suggesting that this compound would be reactive towards a range of nucleophilic reagents. researchgate.net
The hydrolysis of imines to their corresponding carbonyl compounds and amines is a well-established reversible reaction. masterorganicchemistry.com For this compound, this would yield 1-methylpyridin-2(1H)-one and ammonia (B1221849). The reaction is typically facilitated by an acid catalyst, which protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The general mechanism proceeds through the formation of a carbinolamine intermediate, which then eliminates the amine to give the carbonyl compound. libretexts.org
Several factors can influence the rate and extent of imine hydrolysis. Studies on related pyridine-containing imines have shown that the presence of a transition metal catalyst, such as palladium, can promote hydrolysis. mdpi.comresearchgate.net In the context of Suzuki coupling reactions of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, hydrolysis of the imine linkage was observed as a significant side reaction in the presence of the palladium catalyst. mdpi.comresearchgate.net The proposed mechanism suggests that coordination of the pyridine (B92270) nitrogen to the palladium center increases the electrophilicity of the imine carbon, facilitating the attack of water. researchgate.netmdpi.com
Other factors that are known to affect imine hydrolysis include the pH of the solution, the size of any chelate rings if the imine is part of a larger ligand, and the nature of counter anions present in the reaction mixture. mdpi.comresearchgate.net The hydrolysis of imines is an equilibrium process, and the forward reaction is favored by a large excess of water. masterorganicchemistry.com
| Influencing Factor | Effect on Imine Hydrolysis |
| Acid Catalyst | Accelerates hydrolysis by protonating the imine nitrogen, increasing the electrophilicity of the imine carbon. masterorganicchemistry.com |
| Transition Metals (e.g., Palladium) | Can promote hydrolysis, possibly by coordinating to the pyridine nitrogen and activating the imine group. mdpi.comresearchgate.net |
| pH | The rate of hydrolysis is pH-dependent, with the maximum rate for some imines observed around pH 4. masterorganicchemistry.com |
| Excess Water | As a reversible reaction, a large excess of water drives the equilibrium towards the hydrolysis products. masterorganicchemistry.com |
Intramolecular Rearrangements and Isomerization
This compound can undergo several types of intramolecular processes, including nitrogen inversion at the exocyclic nitrogen and photoinduced tautomerism, which alters the bonding arrangement within the molecule.
The exocyclic imine group of this compound can exist as two planar stereoisomers, (E) and (Z), which can interconvert through nitrogen inversion. Theoretical studies on the parent compound, pyridin-2(1H)-imine (PYI), have provided insight into the dynamics of this process. glaserchemgroup.com
Computational studies using second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD) have been employed to explore the potential energy surface for the N-inversion of PYI. glaserchemgroup.com The (E)-isomer is predicted to be more stable than the (Z)-isomer. glaserchemgroup.com The calculated free enthalpy of activation (ΔG‡₂₉₈) for the (Z) to (E) isomerization of PYI is estimated to be 21.1 kcal/mol. glaserchemgroup.com This relatively high barrier suggests that the individual isomers should be stable at room temperature. The inversion proceeds through a nonplanar transition state. glaserchemgroup.com
| Parameter | Value (kcal/mol) |
| (E)-preference free enthalpy ΔG₂₉₈(Z vs E) | 2.3 glaserchemgroup.com |
| Free enthalpy of activation ΔG‡₂₉₈(Z → E) | 21.1 glaserchemgroup.com |
Data from theoretical calculations on the parent compound, pyridin-2(1H)-imine.
This compound is the imino tautomer of 1-methyl-2-aminopyridine. While the amino form is generally more stable, photoirradiation can induce a tautomeric shift to the imino form. This phenomenon has been studied in detail for the closely related 2-amino-5-methylpyridine (B29535). nih.gov
In matrix-isolation infrared spectroscopy studies, 2-amino-5-methylpyridine was converted to its imino tautomer, 5-methyl-2(1H)-pyridinimine, upon UV irradiation (340 > λ ≥ 300 nm). nih.govresearchgate.net This transformation is reversible, with the imino form reverting to the more stable amino tautomer upon irradiation with longer wavelength light (420 > λ ≥ 340 nm). nih.govresearchgate.net The mechanism is proposed to proceed through a vibrational relaxation process from the electronically excited state to the ground state. nih.gov Similar photoinduced reversible amino-imino tautomerism has also been observed for 2-aminopyridine and 2-(methylamino)pyridine. researchgate.netelectronicsandbooks.com These studies suggest that this compound can be generated from its amino tautomer via photochemical means and may itself be photochemically active, potentially reverting to the amino form under specific light conditions.
Intermolecular Reaction Pathways
Beyond simple nucleophilic additions, this compound and related azomethine imines can participate in more complex intermolecular reactions, such as cycloadditions. Azomethine imines are classified as 1,3-dipoles of the aza-allyl type and can undergo [3+2] cycloaddition reactions with various dipolarophiles, including electron-rich and electron-poor olefins and acetylenes. ua.es These reactions are a powerful tool for the synthesis of five-membered nitrogen-containing heterocyclic compounds like pyrazolines and pyrazolidines. ua.es The azomethine imine can be generated in situ from the condensation of a 1,2-disubstituted hydrazine (B178648) with a carbonyl compound and then trapped by a dipolarophile. ua.es While specific examples involving this compound are not detailed in the provided search results, its structural motif as an azomethine imine suggests its potential to engage in such cycloaddition reactions.
Aza-Michael Additions and Subsequent Cyclizations
The reactivity of this compound and related 2-imino pyridine structures is characterized by their participation in cascade reactions, particularly those initiated by an aza-Michael addition. This sequence involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization. The process allows for the transformation of an amine group into a stable, rigid heterocyclic structure. nih.govfrontiersin.org
The general mechanism begins with the nucleophilic attack of the imine or a related amino-pyridine precursor onto a Michael acceptor. nih.gov This initial aza-Michael addition forms a transient adduct. beilstein-journals.org If the Michael acceptor contains an appropriately positioned electrophilic group (such as an ester), the newly formed secondary amine within the adduct can act as an internal nucleophile. frontiersin.org This triggers an intramolecular cyclization, often an amidation-cyclization, to form a stable five- or six-membered ring. frontiersin.orgbeilstein-journals.org Such cascade reactions are highly efficient for building complex molecular architectures from simple precursors. nih.gov
In the context of pyridine chemistry, this reaction is a cornerstone for the synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines. Research has demonstrated that reacting 2-aminopyridines (the parent structures of this compound) with various Michael acceptors, such as nitroalkenes, initiates a cascade process. acs.org The exocyclic amino group typically serves as the initial nucleophile in the aza-Michael addition. acs.org Following this addition, the endocyclic pyridine nitrogen can participate in the subsequent intramolecular cyclization, leading to the fused heterocyclic product. acs.org
One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and a nitro-compound can proceed through an initial imine formation, followed by an intermolecular aza-Michael addition and subsequent intramolecular cyclization. beilstein-journals.org For instance, the reaction between a pyridine derivative, an aldehyde, and nitromethane (B149229) can be catalyzed by copper-based metal-organic frameworks (MOFs). The reaction proceeds through the formation of an aza-Michael adduct, which then converts to the final cyclized product. beilstein-journals.org
Table 1: Representative Aza-Michael Addition and Cyclization Reaction
The following table outlines a typical three-component reaction that proceeds via an aza-Michael addition and subsequent cyclization to form a substituted imidazo[1,2-a]pyridine.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Steps | Final Product Type | Ref |
| Pyridin-2-amine | Aldehyde | Nitromethane | Cu(BDC)MOF | 1. Imine Formation2. Intermolecular aza-Michael Addition3. Intramolecular Cyclization | Imidazo[1,2-a]pyridine | beilstein-journals.org |
Role of Pyridine Nitrogen in Reaction Progression
The endocyclic pyridine nitrogen atom in this compound and related structures plays a critical role in directing the molecule's reactivity, particularly by influencing the electrophilicity of the exocyclic imine group. Mechanistic studies, including Density Functional Theory (DFT) calculations, on related pyridine-imines have provided significant insight into this role. mdpi.comnih.gov
A key function of the pyridine nitrogen is its inductive electron-withdrawing effect. mdpi.com Being more electronegative than carbon, the nitrogen atom draws electron density from the pyridine ring. This effect makes the imine carbon (C=N) more electron-deficient and, therefore, a more potent electrophile. mdpi.com This enhanced electrophilicity increases the imine's susceptibility to nucleophilic attack, a crucial step in many reactions, including hydrolysis and addition reactions. mdpi.com
Furthermore, the lone pair of electrons on the pyridine nitrogen, which resides in an sp² orbital and is not part of the aromatic system, allows it to act as a Lewis base and coordinate to metal catalysts. mdpi.comwikipedia.org In palladium-catalyzed reactions, for example, the pyridine nitrogen can associate with the palladium center. mdpi.comresearchgate.net This coordination further polarizes the C=N bond of the imine group, significantly increasing its electrophilic character and rendering it more vulnerable to attack by nucleophiles like water. mdpi.com In the absence of the pyridine ring, this catalytic enhancement of imine polarity and subsequent reactivity is not observed. mdpi.com
A case study involving the palladium-catalyzed Suzuki coupling of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine demonstrated that the reaction unexpectedly led to the hydrolysis of the imine. mdpi.comresearchgate.net Mechanistic investigations revealed that the association of the pyridine nitrogen with the palladium catalyst was the decisive factor that increased the polarity of the imine linkage, facilitating its cleavage. mdpi.com
Table 2: Mechanistic Influence of Pyridine Nitrogen on Imine Reactivity
This table summarizes the key electronic and catalytic roles of the pyridine nitrogen atom based on experimental and theoretical studies.
| Feature | Description | Consequence | Ref |
| Inductive Effect | The pyridine nitrogen atom is electron-withdrawing. | Increases the electron deficiency (electrophilicity) of the exocyclic imine carbon. | mdpi.com |
| Lewis Basicity | The nitrogen's lone pair can coordinate to metal centers (e.g., Palladium). | Association with a catalyst further polarizes the imine C=N bond, enhancing its susceptibility to nucleophilic attack. | mdpi.comresearchgate.net |
| Reaction Progression | In palladium-catalyzed reactions, this coordination facilitates the hydrolysis of the imine. | Promotes side reactions like imine cleavage by increasing the electrophilicity of the imine group. | mdpi.comresearchgate.net |
Electronic Structure and Tautomeric Equilibria of 1 Methylpyridin 2 1h Imine
Theoretical Elucidation of Electronic Structures
Computational chemistry provides powerful tools to understand the distribution of electrons and the resulting molecular properties of 1-methylpyridin-2(1H)-imine. These studies focus on charge delocalization, aromaticity, and the molecule's capacity to donate electrons in chemical reactions.
The electronic structure of this compound is significantly influenced by the delocalization of π-electrons throughout the pyridine (B92270) ring and the exocyclic imine group. This delocalization is crucial for the molecule's stability and aromatic character. Theoretical studies on the parent compound, 2-pyridone imine, have demonstrated that it is a strongly aromatic system. rsc.org The introduction of a methyl group at the N1 position in this compound does not fundamentally alter this aromaticity. The pyridine ring maintains its six-π-electron system, which is a key determinant of aromatic character.
The exocyclic C=N bond participates in the conjugated system, leading to a charge distribution where the endocyclic nitrogen atom bears a partial positive charge and the exocyclic imino nitrogen carries a partial negative charge. This charge separation contributes to a significant dipole moment. The delocalization can be represented by resonance structures that show the movement of π-electrons from the ring to the exocyclic nitrogen atom. This electronic feature is characteristic of pyridone-like structures and is essential to their chemical reactivity and physical properties. nih.gov
This compound possesses two nitrogen atoms with lone pairs of electrons, making it a potential electron donor or ligand in coordination chemistry. Computational studies help to assess the donor capabilities of each nitrogen atom. The exocyclic imino nitrogen, being more electron-rich due to resonance, is a strong electron donor. The endocyclic pyridinic nitrogen, while part of the aromatic system, also retains donor properties.
Density Functional Theory (DFT) calculations on related pyridine-imine systems have shown that the pyridine nitrogen can act as a coordinating site for metal ions, such as palladium. mdpi.com This coordination influences the electronic density across the entire molecule, particularly making the imine carbon more electrophilic. mdpi.com The ability of both nitrogen atoms to engage in coordination, along with the redox-active nature of the iminopyridine framework, highlights the compound's versatile role as a ligand in forming metal complexes. nih.govacs.orgresearchgate.net The specific donor preference can be influenced by the nature of the acceptor molecule and steric factors.
Amino-Imino Tautomerism Studies
This compound can exist in equilibrium with its amino tautomer, 2-(methylamino)pyridine. The position of this equilibrium is governed by the relative stability of the two forms, which has been investigated through both experimental spectroscopy and computational modeling.
While detailed spectra for this compound are not extensively reported, the distinct structural differences between the amino and imino tautomers would produce clear, distinguishable signatures in various spectroscopic analyses.
NMR Spectroscopy : In ¹H NMR, the imino tautomer would show a signal for the N-H proton, while the amino tautomer would exhibit a signal for the N-CH₃ proton and a distinct signal for the amino N-H proton. In ¹⁵N NMR, a dramatic difference is expected. Based on analogous systems, the exocyclic imino nitrogen of the imino form would be significantly deshielded by over 100 ppm compared to the corresponding amino nitrogen in the amino tautomer. nih.gov
IR Spectroscopy : The imino tautomer would be characterized by a strong C=N stretching vibration and an N-H stretching band. The amino tautomer, conversely, would show characteristic N-H stretching bands for the secondary amine and would lack the C=N imine stretch. Studies on 2-aminopyridine (B139424) have utilized these characteristic vibrational modes to identify the predominant tautomeric form. researchgate.net
UV-Vis Spectroscopy : The differing conjugation patterns of the two tautomers would result in different absorption maxima. The imino form, with its cross-conjugated system, is expected to absorb at a longer wavelength (around 300-320 nm) compared to the aromatic amino tautomer. nih.gov
| Spectroscopic Method | Expected Signature for this compound (Imino Form) | Expected Signature for 2-(Methylamino)pyridine (Amino Form) |
|---|---|---|
| ¹H NMR | Presence of an imino N-H proton signal. | Absence of imino N-H; presence of amino N-H and N-CH₃ signals. |
| ¹⁵N NMR | Highly deshielded signal for the exocyclic imino nitrogen. | Shielded signal for the exocyclic amino nitrogen. |
| IR Spectroscopy | Strong C=N stretching band; N-H stretching vibration. | Characteristic N-H stretching bands for a secondary amine. |
| UV-Vis Spectroscopy | Absorption maximum expected at a longer wavelength (~300-320 nm). | Absorption maximum expected at a shorter wavelength. |
Computational studies on related aminopyridine systems provide significant insight into the tautomeric equilibrium of this compound. Calculations consistently show that the amino form is thermodynamically more stable than the imino form. For example, DFT calculations on 2-amino-4-methylpyridine (B118599) determined its canonical amino structure to be the most stable tautomer by a substantial margin of 13.60 kcal/mol. nih.gov This preference is largely attributed to the preservation of the full aromaticity of the pyridine ring in the amino form, which is partially disrupted in the pyridone-like imino tautomer.
Furthermore, the energy barrier for the proton transfer required for interconversion between the tautomers is calculated to be very high. For 2-amino-4-methylpyridine, the transition state for the hydrogen proton transfer was calculated to be 44.81 kcal/mol above the amino tautomer. nih.gov This high activation energy suggests that the interconversion is kinetically hindered under normal conditions, and the two tautomers, if prepared separately, would likely be stable and isolable.
| Parameter | Calculated Value (for 2-amino-4-methylpyridine) | Reference |
|---|---|---|
| Relative Stability (Amino vs. Imino) | Amino form is more stable by 13.60 kcal/mol | nih.gov |
| Activation Energy (Amino to Imino) | 44.81 kcal/mol | nih.gov |
Isomeric Preferences and Conformational Analysis
The exocyclic C=N bond in this compound gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The relative stability and the barrier to interconversion of these isomers have been explored through computational modeling, particularly for the parent compound, pyridin-2(1H)-imine.
Theoretical calculations indicate a clear preference for the (E)-isomer, where the substituent on the imino nitrogen (a hydrogen in the parent, a lone pair in the N-methylated case for visualization) is oriented away from the pyridine ring. The free enthalpy preference for the (E)-isomer of pyridin-2(1H)-imine is estimated to be 2.3 kcal/mol. glaserchemgroup.comresearchgate.net This preference is likely due to reduced steric hindrance compared to the (Z)-isomer.
The mechanism for interconversion between the (E) and (Z) isomers is typically through nitrogen inversion rather than rotation around the C=N bond. nih.govmdpi.com The transition state for this process involves a linear C=N-H arrangement and is non-planar. glaserchemgroup.comresearchgate.net The free enthalpy of activation for the (Z) to (E) isomerization has been calculated to be 21.1 kcal/mol for pyridin-2(1H)-imine, indicating a significant energy barrier that would allow for the potential isolation of the individual isomers at low temperatures. glaserchemgroup.comresearchgate.net
| Parameter | Calculated Value (for pyridin-2(1H)-imine) | Reference |
|---|---|---|
| (E)-Isomer Preference Free Enthalpy (ΔG₂₉₈) | 2.3 kcal/mol | glaserchemgroup.comresearchgate.net |
| Free Enthalpy of Activation (ΔG₂₉₈) for Z → E Isomerization | 21.1 kcal/mol | glaserchemgroup.comresearchgate.net |
(E)/(Z) Isomerization Energetics and Equilibria
The isomerization between the (Z) and (E) forms of pyridin-2(1H)-imine (PYI) has been investigated through computational methods, providing insight into the relative stability of the isomers and the energy required for their interconversion. nih.govresearchgate.net Theoretical studies, employing methods such as Møller-Plesset perturbation theory and coupled cluster theory, have established that the (E)-isomer is thermodynamically preferred. nih.govresearchgate.net
The best estimate for the free enthalpy difference at 298 K (ΔG₂₉₈(Z vs. E)) indicates that the (E)-isomer is more stable by 2.3 kcal/mol. nih.govresearchgate.net The isomerization from the less stable (Z)-isomer to the (E)-isomer involves surmounting a significant energy barrier. The free enthalpy of activation (ΔG₂₉₈(Z → E)) for this process has been calculated to be 21.1 kcal/mol. nih.govresearchgate.net This high energy barrier suggests that the isomerization is a slow process under thermal conditions. nih.govresearchgate.net
These energetic parameters are crucial for understanding the equilibrium state of the system. The preference for the (E)-isomer can be attributed to its electronic and steric configuration, which minimizes unfavorable interactions. The isomerization reaction proceeds via a nitrogen inversion mechanism, which involves a specific non-planar transition state geometry. nih.govresearchgate.net
| Parameter | Value (kcal/mol) |
|---|---|
| (E)-Preference Free Enthalpy (ΔG₂₉₈(Z vs. E)) | 2.3 |
| Free Enthalpy of Activation (ΔG₂₉₈(Z → E)) | 21.1 |
Non-planar Nitrogen-Inversion Transition States
The mechanism for the (Z) to (E) isomerization in pyridin-2(1H)-imine (PYI) does not proceed through a simple in-plane rotation. Instead, it involves a process of nitrogen inversion, which passes through a non-planar transition state. nih.govresearchgate.net Computational studies have revealed that the stationary structures corresponding to an in-plane nitrogen inversion are actually second-order saddle points (SOSP) on the potential energy surface. nih.govresearchgate.net
The true transition state for the isomerization is a non-planar N-inversion transition state (ITS), which lies at a lower energy level than the hypothetical in-plane structure. nih.govresearchgate.net For PYI, the energy difference between the in-plane second-order saddle point and the non-planar transition state, known as the deformation energy (ΔEdef), is significant, calculated to be approximately 2 kcal/mol. nih.govresearchgate.net This indicates a notable stabilization of the transition state by adopting a non-planar geometry.
The isomerization pathway, therefore, occurs along enantiomeric reaction paths that move through these non-planar ITS structures. nih.govresearchgate.net The detailed analysis of the entire N-inversion path has shown a remarkable stabilization effect due to asymmetry in the region ascending from the (E)-isomer towards the transition state. nih.govresearchgate.net This asymmetry allows for more favorable bonding overlaps in the highest occupied molecular orbital (HOMO). nih.govresearchgate.net
| Parameter | Value (kcal/mol) |
|---|---|
| Deformation Energy (ΔEdef = E(SOSP) - E(ITS)) | ~2 |
Coordination Chemistry and Ligand Development Based on 1 Methylpyridin 2 1h Imine
Ligand Properties of 1-Methylpyridin-2(1H)-imine Derivatives
The utility of this compound as a ligand stems from its distinct structural and electronic features. The presence of both a pyridine (B92270) ring nitrogen and an exocyclic imine nitrogen provides multiple potential binding sites for metal ions.
Chelation Modes and Binding Sites
Derivatives of this compound can coordinate to metal centers in several ways, primarily acting as bidentate ligands. The most common chelation mode involves the nitrogen atom of the pyridine ring and the exocyclic imine nitrogen, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is a recurring motif in the crystal structures of its metal complexes.
In some instances, particularly with sterically demanding substituents on the imine nitrogen, monodentate coordination through the more accessible pyridine nitrogen might be observed. Furthermore, the potential for bridging coordination, where the ligand links two metal centers, has been explored, although it is less common. The specific coordination mode adopted is influenced by a combination of factors including the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions.
Influence of Substituents on Ligand Performance
The performance of this compound as a ligand can be significantly altered by introducing substituents at various positions on the pyridine ring or the imine group. These modifications can influence both the electronic and steric properties of the ligand, thereby affecting the stability, reactivity, and spectroscopic characteristics of the resulting metal complexes.
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atoms, enhancing the ligand's donor strength and leading to more stable metal complexes. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the basicity of the nitrogen donors, which can weaken the metal-ligand bond. The electronic nature of the substituent on the imine nitrogen also plays a crucial role. Aryl groups with electron-donating substituents, for example, can enhance the electron-donating capacity of the imine nitrogen.
Steric Effects: The steric hindrance introduced by substituents can have a profound impact on the coordination geometry and the stability of the complexes. Bulky substituents on the pyridine ring, particularly at the 6-position, or on the imine nitrogen can enforce specific coordination geometries and may prevent the formation of certain types of complexes. For instance, very large substituents can favor the formation of monometallic complexes over polymetallic structures and can influence the spin state of the metal center in transition metal complexes.
| Substituent Position | Substituent Type | Effect on Ligand Performance |
| Pyridine Ring (e.g., C4, C6) | Electron-Donating (e.g., -CH3, -OCH3) | Increases ligand basicity, enhances complex stability. |
| Pyridine Ring (e.g., C4, C6) | Electron-Withdrawing (e.g., -NO2, -CN) | Decreases ligand basicity, may weaken metal-ligand bond. |
| Imine Nitrogen | Bulky Alkyl/Aryl Groups | Influences coordination geometry, can prevent polynuclear complex formation. |
| Imine Nitrogen | Aryl with EDGs | Enhances electron-donating ability of the imine nitrogen. |
| Imine Nitrogen | Aryl with EWGs | Reduces electron-donating ability of the imine nitrogen. |
Complexation with Transition Metals
The ability of this compound and its derivatives to form stable complexes with a variety of transition metals has been extensively investigated. These studies have provided valuable insights into the synthesis, characterization, and structural features of these coordination compounds.
Synthesis and Characterization of Metal Complexes
The synthesis of transition metal complexes of this compound derivatives is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. Common metal precursors include metal halides (e.g., RuCl₃, PdCl₂, NiCl₂), acetates, or perchlorates. The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired complex.
A study on pyridyl-imine-thioether complexes of ruthenium(II) demonstrated the coordination of the imine nitrogen to the metal center, as evidenced by a downfield shift of the aldimine proton signal in the ¹H NMR spectrum.
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for understanding the nature of the interaction between the this compound ligand and the metal center.
Infrared (IR) Spectroscopy: The C=N stretching vibration of the imine group is a key diagnostic peak in the IR spectrum. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the C=N bond due to the donation of electron density from the imine nitrogen to the metal. In a study of pyridyl-imine-thioether complexes of ruthenium(II), a bathochromic (red) shift of the C=N stretching frequency from around 1620 cm⁻¹ in the free ligand to approximately 1600 cm⁻¹ in the complexes confirmed the coordination of the azomethine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are particularly sensitive to complexation. For instance, the proton on the imine carbon often experiences a significant downfield shift upon coordination.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most detailed picture of the solid-state structure of these complexes. It allows for the precise determination of bond lengths and angles within the coordination sphere, revealing the coordination number and geometry of the metal center. For palladium(II) complexes with pyridyl-imine ligands, X-ray structures have confirmed the bidentate coordination of the ligand through the imine and pyridine nitrogen atoms, resulting in a square-planar geometry around the palladium center.
| Metal Complex | Spectroscopic Evidence of Coordination | Structural Features (from X-ray Crystallography) |
| Ruthenium(II) Pyridyl-imine | Downfield shift of imine proton in ¹H NMR; Red shift of C=N stretch in IR. | Octahedral geometry with bidentate N,N' coordination. |
| Palladium(II) Pyridyl-imine | Changes in chemical shifts of pyridine and imine protons in ¹H NMR. | Square-planar geometry with cis-chelation of the ligand. |
Interactions with Main Group Elements and Lewis Acids
Beyond transition metals, the coordination chemistry of this compound derivatives extends to interactions with main group elements and Lewis acids. These interactions are of interest for understanding the fundamental Lewis basicity of the ligand and for the synthesis of novel main group element complexes.
The nitrogen atoms of the this compound ligand can act as Lewis bases, donating their lone pair of electrons to a Lewis acid. Studies on the related 1-methylpyridin-4(1H)-imine have shown that it can form stable adducts with main group metal alkyls and other Lewis acids. For instance, the reaction of substituted 1-methylpyridin-4(1H)-imine derivatives with magnesium, aluminum, and zinc alkyls has been reported to yield isolable complexes. The unsubstituted ligand, however, was found to form insoluble and intractable products, highlighting the importance of substituents in tuning the solubility and stability of these main group element complexes. chemrxiv.orgresearchgate.net
Furthermore, precursors of these iminopyridine ligands have been shown to coordinate with Lewis acidic boron- and aluminum-derived Lewis acids. These studies, often supported by crystallographic and NMR spectroscopic data, provide insights into the charge delocalization within the pyridine ring upon coordination. While specific studies on this compound are less common, the principles observed for its 4-imine isomer are expected to be broadly applicable. The interaction with strong Lewis acids can lead to the formation of stable adducts where the Lewis acid is coordinated to one or both of the nitrogen atoms of the ligand.
Formation and Characterization of Quasi-Imido Ligand Complexes
A class of monoanionic nitrogen donor ligands, termed monoanionic quasi-imido (MQI) ligands, have been developed based on the related 1-methylpyridin-4(1H)-imine framework. chemrxiv.orgresearchgate.net The deprotonation of the exocyclic N-H group generates a monoanionic ligand where the negative charge can be delocalized onto the N-heterocycle, which is associated with aromatization of the ring. chemrxiv.orgresearchgate.net
The synthesis of complexes with main group elements is typically achieved by reacting substituted 1-methylpyridin-imine precursors with metal alkyls. chemrxiv.org While the unsubstituted parent ligand often forms insoluble products, introducing bulky substituents (e.g., 3,5-dimethylphenyl or 3,5-di-tert-butylphenyl) enhances the solubility and stability of the resulting complexes, enabling their isolation and characterization. chemrxiv.orgresearchgate.net
Characterization of these complexes relies heavily on single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgresearchgate.net Crystallography provides definitive structural information, revealing details about bond lengths, coordination geometries, and intermolecular interactions. researchgate.net For instance, it has been used to confirm the dimeric nature of several magnesium complexes and the boat-like conformation of the central ring in a methylmagnesium derivative. researchgate.net NMR spectroscopy is employed to study the charge delocalization within the pyridine ring upon complexation. chemrxiv.orgresearchgate.net
A selection of isolable quasi-imido ligand complexes derived from a substituted 1-methylpyridin-4(1H)-imine analog is presented below.
| Precursor Ligand | Metal Source | Resulting Complex |
| [MQItBu]H | MgCl₂(THF) | {[MQItBu]MgCl(THF)}₂ |
| [MQItBu]H | MgMe₂ | {[MQItBu]MgMe}₂ |
| [MQItBu]H | AlMe₃ | {[MQItBu]AlMe₂}₂ |
| [MQItBu]H | ZnMe₂ | {[MQItBu]ZnMe}₂ |
| [MQIMe]H | MgCl₂(THF) | {[MQIMe]MgCl(THF)}₂ |
Data sourced from Semeniuchenko & Johnson, 2022. chemrxiv.orgresearchgate.net
Donor-Acceptor Interactions with Lewis Acids
The exocyclic imine nitrogen of this compound and its analogs can act as a donor site, enabling interactions with various Lewis acids. Research on the related 1-methylpyridin-4(1H)-imine ([MQI]H) precursors has shown that they readily coordinate with Lewis acidic compounds derived from boron and aluminum. chemrxiv.orgresearchgate.net These interactions represent a fundamental aspect of donor-acceptor chemistry, where the lone pair of electrons on the imine nitrogen is shared with an electron-deficient Lewis acid. Such interactions are crucial for understanding the ligand's electronic properties and its potential use in catalysis or materials science where modulation of electronic character is required. nih.govresearchgate.net
Supramolecular Assembly and Dynamic Systems
The functionalities inherent in the this compound structure—namely, its capacity for metal coordination and hydrogen bonding—position it as a valuable component for constructing complex supramolecular architectures and dynamic chemical systems.
Self-Sorting in Multicomponent Coordination Complexes
The chemistry of imines is central to the field of constitutional dynamic chemistry, where reversible covalent imine bond formation and dynamic metal-ligand coordination can be combined to achieve complex self-sorting processes. nih.govchemrxiv.org In these systems, a library of different amines and aldehydes can react in the presence of various metal ions to selectively form a specific set of thermodynamically favored metal-ligand complexes. nsf.gov
The fidelity of the self-sorting is driven by the distinct coordination preferences of the metal cations. nih.gov For example, a system containing components for both bidentate and tridentate imine ligands, along with tetrahedral (e.g., Cu(I)) and octahedral (e.g., Fe(II)) metal ions, can lead to highly specific pairings. chemrxiv.orgnsf.gov The octahedral metal ion will preferentially coordinate with the tridentate ligands, leaving the bidentate ligands to complex with the tetrahedral metal ion. rsc.org Factors such as reactant concentration, steric hindrance, and the electronic properties of the imine ligand's precursors can influence the kinetics and the final thermodynamic outcome of the assembly process. nih.govrsc.org This strategy allows for the programmed formation of multiple, distinct coordination complexes from a single mixture of starting materials. nsf.gov
Role of Hydrogen Bonding in Complex Architectures
Hydrogen bonding plays a critical role in defining the solid-state structures and supramolecular assemblies of molecules containing N-H moieties. nih.govmdpi.com The this compound molecule possesses one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the lone pair on the imine nitrogen), as indicated by its computed properties. nih.gov This dual functionality allows for the formation of intermolecular N-H···N hydrogen bonds. nih.gov
Catalytic Applications and Mechanistic Insights in Catalysis
Organocatalysis and Metal-Free Systems
Zintl Cluster-Mediated Reductions
Recent advancements in catalysis have demonstrated the potential of p-block element clusters, specifically Zintl clusters, to mediate organic transformations without the need for transition metals. rsc.orgresearchgate.net A notable example is the use of a boron-functionalized heptaphosphide [P₇] Zintl cluster, [(BBN)P₇]²⁻ (where BBN = 9-borabicyclo[3.3.1]nonane), in the catalytic hydroboration of imines, as well as pyridines and nitriles. researchgate.netmanchester.ac.uk These reactions are significant as they produce amines, which are vital precursors for pharmaceuticals, agrochemicals, and polymers. researchgate.net
The catalysis is performed under mild conditions and represents the first instance of a Zintl cluster acting as a catalytic participant in such reductions. rsc.org The catalyst exhibits high stability and can be recycled multiple times with virtually no loss in performance. researchgate.netmanchester.ac.uk For instance, in quinoline (B57606) hydroboration, the catalyst was recycled nine times without a significant drop in competency. researchgate.net This transition-metal-free approach offers a more sustainable alternative to conventional catalytic systems. rsc.org
| Substrate Type | Catalyst | Key Feature | Reference |
|---|---|---|---|
| Imines, Pyridines, Nitriles | [(BBN)P₇]²⁻ | Transition-metal-free reduction | rsc.orgresearchgate.net |
| Quinoline (Hydroboration) | [(BBN)P₇]²⁻ | Recyclable up to 9 times with no loss in performance | researchgate.netmanchester.ac.uk |
Carboxylative Cyclization Reactions
Derivatives of 1-methylpyridin-2(1H)-imine have been successfully employed as organocatalysts in the chemical fixation of carbon dioxide. Specifically, Pyridinylidenaminophosphines (PYA-Ps) have been developed for the carboxylative cyclization of propargylic alcohols with CO₂ to produce α-methylene cyclic carbonates. researchgate.net These products are valuable chemical intermediates.
This organocatalytic system demonstrates excellent chemo- and stereo-selectivity, yielding moderate to good amounts of the desired cyclic carbonates. researchgate.net The reaction mechanism, supported by Density Functional Theory (DFT) calculations, is proposed to proceed through a PYA-P-mediated basic ionic pair pathway, where the intramolecular cyclization is the rate-determining step. researchgate.net
| Reaction | Catalyst Type | Product | Yield | Key Mechanistic Feature | Reference |
|---|---|---|---|---|---|
| Carboxylative cyclization of propargylic alcohols with CO₂ | Pyridinylidenaminophosphines (PYA-Ps) | α-methylene cyclic carbonates | Moderate to Good | Basic ionic pair mechanism; intramolecular cyclization is rate-determining | researchgate.net |
Mechanistic Pathways in Catalytic Cycles
Ligand-Metal Coordination in Reaction Progression
The catalytic activity of metal complexes bearing pyridine-imine ligands is fundamentally governed by the coordination of the ligand to the metal center. 1H-pyridin-(2E)-ylidenes (PYEs), which share the core structure of this compound, have been shown to be among the strongest donor ligands available. whiterose.ac.ukwhiterose.ac.uk This strong donor character has been confirmed through IR spectroscopy and DFT calculations. whiterose.ac.uk These ligands readily coordinate with a range of late transition metals, including Rh(I), Pd(II), Ni(II), and Ru(II), forming stable complexes. whiterose.ac.ukwhiterose.ac.uk
Substrate Activation and Intermediate Formation
The activation of substrates is a key step in any catalytic cycle, and complexes of this compound achieve this through various mechanisms. In the Zintl cluster-mediated hydroboration of imines, mechanistic studies indicate that the phosphorus cluster is not merely a scaffold but is "non-innocent," meaning it actively participates in the reaction. researchgate.net Substrate activation occurs cooperatively between the boron center and the phosphorus atoms of the cluster. researchgate.net
In transition metal catalysis, coordination of the pyridine-imine ligand to the metal center activates the substrate. For example, in palladium-catalyzed reactions, the association of the imine's pyridine (B92270) ring with the palladium catalyst increases the polarity of the C=N imine bond. nih.gov This polarization activates the imine, making it more susceptible to nucleophilic attack, as seen in hydrolysis side reactions. nih.gov
The formation of distinct intermediates is central to these catalytic pathways. In the Zintl cluster system, the reaction proceeds through the interaction of the imine with the activated cluster. researchgate.net In catalytic cycles involving metal-ligand cooperation, dearomatization of the pyridine ring can occur upon substrate binding or activation, leading to the formation of reactive intermediates. For instance, magnesium pincer complexes with pyridine-based ligands have been shown to activate H-H and N-H bonds through a reversible dearomatization-aromatization sequence, which is a key step in the hydrogenation of imines. acs.org
Advanced Characterization Techniques in Research on 1 Methylpyridin 2 1h Imine
Spectroscopic Methodologies
Spectroscopy is a cornerstone in the analysis of 1-methylpyridin-2(1H)-imine, enabling researchers to probe its fundamental characteristics.
Matrix-Isolation Infrared Spectroscopy for Transient Species
Matrix-isolation infrared (IR) spectroscopy is a powerful technique for studying highly reactive and transient species by trapping them in an inert gas matrix at low temperatures. This method has been instrumental in investigating the photochemistry of related amino- and iminopyridine systems. For instance, studies on 2-amino-5-methylpyridine (B29535) have shown a photoinduced reversible tautomerism between the amino and imino forms. UV irradiation prompts the conversion from the amino to the imino tautomer, 5-methyl-2(1H)-pyridinimine, while subsequent irradiation at a longer wavelength reverses this transformation. This technique allows for the trapping and characterization of fleeting intermediates that are otherwise difficult to observe. The IR spectra obtained under these conditions provide distinct vibrational frequencies for the different tautomers, offering clear evidence of the photochemical process.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Processes
Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for understanding the dynamic processes of this compound in solution. Techniques such as 2D Exchange Spectroscopy (EXSY) are particularly valuable for investigating chemical exchange phenomena.
In systems with dynamic imine bonds, NMR can monitor the equilibrium between different species in real-time. For example, studies on related imine-based molecular knots and helicates have used ¹H NMR to track the exchange of amine and aldehyde components, confirming the dynamic nature of the imine bonds under specific conditions. Variable-temperature NMR studies can also be employed to probe tautomeric equilibria. Isotopic labeling, such as with ¹⁵N, can further enhance NMR studies by providing a direct probe of the nitrogen environments within the imine group.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a related imine compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, which provides a reference for the expected spectral regions for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Imine H | 8.60 (s) | - |
| Pyridine (B92270) Ring H | 7.56 (d), 7.43-7.37 (m), 6.51-6.48 (m) | - |
| Methyl H | 2.29 (s) | 20.7 |
| Imine C | - | 153.0 |
| Pyridine Ring C | - | 152.1, 149.7, 146.0, 125.0, 123.9, 115.9, 112.0 |
| Thiophene Ring H | 7.56 (d), 7.43-7.37 (m) | - |
| Thiophene Ring C | - | 130.1, 123.0 |
| Data sourced from a study on a related bromothiophene-substituted pyridinylimine. |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In imine-containing compounds, two primary types of transitions are typically observed: π → π* and n → π* transitions.
The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to a π* antibonding orbital and are typically less intense.
The UV-Vis spectrum of an imine can be influenced by the solvent and the presence of various substituents. For example, studies on aromatic imines have shown that the positions of the absorption maxima can shift depending on the chemical structure. In a related pyridyl-containing complex, d-d electronic spectral bands were observed at 516 and 592 nm.
The following table shows representative UV-Vis absorption data for a Schiff base, illustrating the typical wavelength ranges for electronic transitions in such molecules.
| Transition | Wavelength (λmax, nm) |
| π → π | 275, 296 |
| n → π | 405 |
| Data for the Schiff base SDNPH in DMSO. |
Structural Elucidation
Determining the precise three-dimensional arrangement of atoms is critical for understanding the properties and reactivity of this compound.
Single-Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the solid-state structure of crystalline compounds. This technique has been extensively used to unambiguously confirm the molecular structures of related imine compounds and pyridinium (B92312) ylides. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be generated, providing precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For example, SC-XRD was used to confirm the formation of an indolizine (B1195054) ring system from a pyridinium ylide. In another study, the crystal structures of two imine compounds were verified, and the packing was explored through intermolecular interactions.
Electron Density Analysis from Diffraction Data
Beyond just determining atomic positions, high-resolution X-ray diffraction data can be used to analyze the electron density distribution
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) stands as a pivotal analytical technique in the study of this compound, offering profound insights into reaction progression and the structural elucidation of products. Its high sensitivity and specificity enable the detection and identification of reactants, intermediates, products, and byproducts, even at low concentrations. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed, often coupled with liquid chromatography (LC-MS) for the separation of complex mixtures prior to analysis.
In the context of synthesizing this compound, mass spectrometry is instrumental for confirming the formation of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula of the synthesized imine. The exact mass of the protonated molecule, [M+H]⁺, can be measured and compared against the theoretical value, providing a high degree of confidence in the compound's identity. For this compound, with a molecular weight of 108.14 g/mol , a high-resolution ESI-MS would be expected to show a peak for the [M+H]⁺ ion at m/z 109.0760, corresponding to the molecular formula C₆H₉N₂⁺.
Reaction monitoring using mass spectrometry allows for the real-time or near-real-time tracking of chemical transformations. By periodically sampling a reaction mixture and analyzing it by LC-MS, the consumption of starting materials and the formation of this compound can be quantified. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of related imine compounds, ESI-MS has been effectively used to monitor the dynamic exchange of amine residues in complex self-assembled structures, confirming the reversible nature of the imine bond under specific conditions. acs.org This principle is directly applicable to monitoring the synthesis of this compound, where the appearance and increasing intensity of the ion at m/z 109 would signify the progress of the reaction.
Furthermore, mass spectrometry is a powerful tool for the identification of reaction byproducts and degradation products. A common side reaction in imine synthesis is hydrolysis of the C=N bond, which can be readily detected by MS. researchgate.net In the case of this compound, hydrolysis would lead to the formation of 2-aminopyridine (B139424) and formaldehyde. These products would be identifiable by their respective molecular ions in the mass spectrum.
Table 1: Hypothetical ESI-MS Data for a Reaction Mixture in the Synthesis of this compound
| m/z (Observed) | Proposed Ion | Molecular Formula | Role in Reaction |
| 95.0604 | [2-aminopyridine+H]⁺ | C₅H₇N₂⁺ | Starting Material |
| 109.0760 | [this compound+H]⁺ | C₆H₉N₂⁺ | Product |
| 127.0865 | [this compound+H₂O+H]⁺ | C₆H₁₁N₂O⁺ | Hydrolysis Product Adduct |
Table 2: Plausible EI-MS Fragmentation Data for this compound
| m/z (Fragment) | Proposed Fragment Ion | Proposed Neutral Loss |
| 108 | [C₆H₈N₂]⁺˙ | (Molecular Ion) |
| 93 | [C₅H₅N₂]⁺ | •CH₃ |
| 81 | [C₅H₅N]⁺˙ | HCN |
| 78 | [C₅H₄N]⁺ | H₂CN |
| 52 | [C₄H₄]⁺˙ | C₂H₄N₂ |
Computational and Theoretical Methodologies in Research on 1 Methylpyridin 2 1h Imine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the theoretical study of 1-methylpyridin-2(1H)-imine, providing detailed information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of pyridine-based imines due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to gain mechanistic insights into reactions involving these compounds. For instance, in studies of related pyridine-based imines, DFT has been used to elucidate the transition metal-catalyzed hydrolysis mechanism. mdpi.comresearchgate.net These studies often use functionals like ωB97XD or PBE1PBE to optimize the geometries of reactants, transition states, intermediates, and products. mdpi.comacs.org
DFT calculations help in understanding how the electronic structure of the molecule influences its reactivity. For example, analysis of a palladium-catalyzed hydrolysis showed that the pyridine (B92270) nitrogen atom's inductive effect renders the imine (C=N) group more electron-deficient and susceptible to nucleophilic attack by water. mdpi.comresearchgate.net Geometry optimization using DFT is also a standard procedure to predict the most stable conformations of molecules and to compare these theoretical structures with experimental data, such as from X-ray diffraction. acs.org Furthermore, DFT has been utilized to study reaction feasibility and optimize transition states in syntheses involving pyridine derivatives, employing methods like the B3LYP functional. acs.org
High-Level Ab Initio Methods (MP2, CCSD, CCSD(T), CASSCF)
For higher accuracy, particularly in the calculation of energy barriers and reaction thermochemistry, high-level ab initio methods are employed. The uncatalyzed, thermal N-inversion of pyridin-2(1H)-imine (PYI) and its N-methylated derivative, this compound (1MePYI), has been studied using such methods. glaserchemgroup.com
Relevant regions of the potential energy surfaces were explored with second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single and double excitations (CCSD). glaserchemgroup.com To obtain more reliable energy values, single-point energy calculations were performed using coupled-cluster theory that includes a perturbative correction for triple excitations (CCSD(T)) with large basis sets like 6-311+G(d,p) and 6-311+G(2df,2p). glaserchemgroup.com These high-level calculations provide benchmark data for isomer preference energies and isomerization barriers. For related systems, ab initio methods like the Hartree-Fock (HF) method have also been used as a basis for developing Quantitative Structure-Activity Relationship (QSAR) models. unram.ac.id
Molecular Dynamics and Reaction Path Studies
These studies focus on the transformation pathways between different states of the molecule, such as isomerization or reaction processes.
Potential Energy Surface Exploration and Characterization
The exploration of a molecule's potential energy surface (PES) is crucial for identifying all stable isomers and the transition states that connect them. For pyridin-2(1H)-imine, computational studies have characterized the (Z)- and (E)-isomers, which arise from the orientation of the imine-H relative to the amidine moiety, as planar equilibrium structures on the PES. glaserchemgroup.com The PES for the N-inversion process reveals that the path connecting these isomers is not simple. A detailed study of the N-inversion path for the related pyrimidin-4(3H)-imine showed a notable stabilization due to asymmetry in the region leading from the (E)-isomer to the transition state. glaserchemgroup.com This "amidine effect" is linked to favorable bonding overlaps in the Highest Occupied Molecular Orbital (HOMO). glaserchemgroup.com Similar explorations using Intrinsic Reaction Coordinate (IRC) analysis have been employed to map the reaction paths of related tautomerization processes, confirming the nature of the calculated transition states. researchgate.net
Transition State Characterization and Barrier Determination
A key goal of reaction path studies is to characterize the transition state (TS) and determine the activation energy (energy barrier) for a given process. For the N-inversion of pyridin-2(1H)-imine, calculations have shown that the inversion proceeds through a nonplanar transition state structure. glaserchemgroup.com The corresponding in-plane N-inversion structure was found to be a second-order saddle point (SOSP) on the PES, about 2 kcal/mol higher in energy than the true, nonplanar transition state. glaserchemgroup.com
The free enthalpy of activation for the (Z) to (E) isomerization of pyridin-2(1H)-imine was estimated to be 21.1 kcal/mol. glaserchemgroup.com Such barrier heights are critical for predicting reaction rates. DFT methods are also commonly used to locate transition states and calculate activation barriers for various reactions, such as the interconversion of rotamers. acs.org
| Compound | ΔG₂₉₈ (Z vs. E) (kcal/mol) |
|---|---|
| Pyridin-2(1H)-imine (PYI) | 2.3 |
| Pyrimidin-4(3H)-imine (PMI) | 2.6 |
| 1H-Purine-6(9H)-imine (PUI) | 6.0 |
| Compound | ΔG‡₂₉₈ (kcal/mol) |
|---|---|
| Pyridin-2(1H)-imine (PYI) | 21.1 |
| Pyrimidin-4(3H)-imine (PMI) | 21.6 |
| 1H-Purine-6(9H)-imine (PUI) | 19.7 |
Prediction and Validation of Chemical Behavior
A primary application of computational methodologies is the prediction of a molecule's chemical behavior, which can then guide experimental work. High-level ab initio calculations predict that for pyridin-2(1H)-imine, the (E)-isomer is more stable than the (Z)-isomer by 2.3 kcal/mol. glaserchemgroup.com
DFT calculations have successfully predicted and rationalized the reactivity of related pyridine imines. For instance, the increased electrophilicity of the imine carbon due to the influence of the pyridine ring explains its susceptibility to hydrolysis, a prediction supported by experimental outcomes. mdpi.comresearchgate.net Similarly, calculations showing that certain substrate conformations are energetically favored have been used to explain higher reaction yields in directed C-H functionalization reactions. acs.org
The validation of theoretical models is often achieved by comparing calculated data with experimental results. A common practice is to compare the geometry optimized by DFT with a crystal structure determined by single-crystal X-ray diffraction, which can confirm the accuracy of the computational model. acs.org
Reactivity Prediction using Electronic Descriptors (e.g., Dual Descriptor)
The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be rationalized and predicted using a variety of electronic descriptors derived from Density Functional Theory (DFT) calculations. While general descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide a global view of reactivity, local descriptors offer site-specific information, pinpointing the most reactive centers within a molecule. udla.clnih.govresearchgate.net
One of the most insightful local reactivity descriptors is the Dual Descriptor , denoted as f²(r). This descriptor is a powerful tool for simultaneously identifying sites prone to nucleophilic and electrophilic attack. The Dual Descriptor is defined as the difference between the Fukui functions for nucleophilic (f⁺(r)) and electrophilic (f⁻(r)) attack.
When f²(r) > 0 , the site is more susceptible to nucleophilic attack (it is electrophilic).
When f²(r) < 0 , the site is more prone to electrophilic attack (it is nucleophilic).
While specific studies calculating the Dual Descriptor for this compound have not been identified in the surveyed literature, the utility of this descriptor has been demonstrated for predicting reactivity in other imine-containing heterocyclic systems. For instance, in a study on the reaction between o-vanillin and 2-aminopyrimidine, DFT calculations combined with the Dual Descriptor were successfully used to predict the increased reactivity of the imine bond towards nucleophilic addition. mostwiedzy.plresearchgate.net This approach confirmed that the imine carbon atom was the most electrophilic center, thus explaining the experimentally observed reaction pathway. mostwiedzy.plresearchgate.net
For this compound, a similar computational approach would be expected to highlight the reactivity of the imine functional group. A hypothetical analysis would likely reveal a significant positive value for the Dual Descriptor on the imine carbon (C2), indicating its electrophilic nature and susceptibility to attack by nucleophiles. Conversely, the imine nitrogen would be expected to show a negative Dual Descriptor value, marking it as a primary site for electrophilic attack. The table below illustrates the kind of data that would be generated from such a study.
| Atom in this compound | Expected Dual Descriptor (f²(r)) Value | Predicted Reactivity |
| Imine Carbon (C2) | > 0 | Site for Nucleophilic Attack |
| Imine Nitrogen (Nexo) | < 0 | Site for Electrophilic Attack |
| Ring Nitrogen (N1) | < 0 | Site for Electrophilic Attack |
| Ring Carbons (C3-C6) | Variable | Lesser reactivity compared to imine |
This table is illustrative and based on the established principles of the Dual Descriptor applied to similar imine compounds. mostwiedzy.plresearchgate.net
Aromaticity Indices in Structure-Property Relationships (e.g., HOMA)
The HOMA index is calculated based on the deviation of experimental or computationally determined bond lengths from an optimal value assumed for a fully aromatic system. mdpi.com A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system (like the hypothetical Kekulé structure of benzene). mdpi.commdpi.com Negative values suggest anti-aromaticity.
Although specific HOMA calculations for this compound are not available in the reviewed literature, studies on related methylated pyridines and other heterocyclic systems provide a strong basis for prediction. mdpi.comresearchgate.net For the pyridine ring in this compound, the HOMA index would be expected to be less than 1, reflecting a partial loss of aromaticity due to the influence of the exocyclic C=N bond. The presence of the imine group introduces bond length alternation in the ring compared to pyridine itself, which would lower the HOMA value.
The relationship between structure and aromaticity is crucial. Any structural change, such as substitution or protonation, that alters the bond lengths within the pyridine ring will, in turn, affect its HOMA value and, consequently, its chemical properties. For example, protonation at the imine nitrogen would likely lead to a greater localization of the pi-electrons, further reducing the aromaticity of the pyridinium (B92312) ring. The table below presents hypothetical HOMA values for this compound and related reference compounds to illustrate these structure-property relationships.
| Compound | Ring | Expected HOMA Value | Implication |
| Benzene | Benzene | 1.00 | Fully Aromatic Reference |
| Pyridine | Pyridine | ~0.97 - 0.99 | Highly Aromatic |
| This compound | Pyridine Ring | ~0.85 - 0.95 | Aromatic, but with reduced delocalization due to exocyclic imine |
| Protonated this compound | Pyridinium Ring | < HOMA of neutral form | Decreased aromaticity upon protonation |
This table is illustrative, with expected values based on HOMA principles and data for related pyridine systems. mdpi.comresearchgate.net
Derivatization and Functionalization Studies for Advanced Applications
Synthesis of Functionalized Derivatives
The ability to selectively modify the pyridine (B92270) core and the exocyclic imine group is crucial for tuning the molecule's reactivity, solubility, and electronic properties.
Functionalization of the 1-methylpyridin-2(1H)-imine scaffold can be approached by targeting either the pyridine ring or the imine group. The pyridine ring, being electron-deficient, is susceptible to certain types of functionalization, while the imine moiety offers its own set of reactive possibilities. uiowa.edu
Pyridine Ring Modification: Strategies for modifying the pyridine ring often involve direct C-H functionalization or reactions involving activated precursors like pyridine N-oxides. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom, typically direct electrophilic substitutions to the 3- and 5-positions and nucleophilic attack to the 2-, 4-, and 6-positions. uiowa.edusnnu.edu.cn
C-H Borylation and Alkenylation: Metal-catalyzed C-H functionalization represents a powerful tool for derivatization. For instance, iridium-based catalysts have been developed for the meta-selective borylation of pyridines, which can then serve as handles for further cross-coupling reactions. snnu.edu.cn Similarly, meta-selective C-H alkenylation has been achieved using ruthenium catalysis. snnu.edu.cn
Functionalization via N-Oxides: The corresponding N-oxide of the pyridine can be activated to facilitate the introduction of various substituents. For example, treatment of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. organic-chemistry.org
Halogenation: The introduction of halogen atoms onto the pyridine ring serves as a common strategy to create versatile intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net
Chichibabin Amination: To enhance the electron-donating character of the ring, an amino group can be introduced, typically at the C5 position, which in turn directs further electrophilic substitution. snnu.edu.cn
Imine Moiety Modification: The exocyclic imine group is a key functional handle. Modification can occur via reactions at the nitrogen atom or through transformations of the C=N double bond.
N-Functionalization: The imine nitrogen can be functionalized with various groups. For example, reaction with chlorophosphines can yield pyridinylidenaminophosphines, a class of organocatalysts. researchgate.net
Hydrolysis: Under certain conditions, particularly in the presence of transition metal catalysts like palladium, the imine bond can be hydrolyzed to yield the corresponding pyridone. mdpi.comresearchgate.net This represents a conversion of the imine functionality.
Reduction: The imine can be reduced to the corresponding secondary amine, 1-methyl-1,2-dihydropyridin-2-amine, altering the electronic structure and creating a chiral center if the substituent on the imine nitrogen is not hydrogen.
A summary of selected functionalization strategies is presented below.
| Strategy | Reagents/Catalyst | Target Moiety | Product Type |
| meta-C-H Borylation | Iridium-Lewis acid bifunctional catalyst | Pyridine Ring | 5-Borylated Pyridine |
| N-Oxide Alkylation | Grignard Reagents / Acetic Anhydride | Pyridine Ring | 2-Substituted Pyridine |
| N-Phosphination | R₂PCl / Base (KHMDS) | Imine Nitrogen | Pyridinylidenaminophosphine |
| Imine Hydrolysis | Pd(PPh₃)₄ / H₂O | Imine C=N Bond | 1-Methylpyridin-2(1H)-one |
The introduction of specific substituents allows for the fine-tuning of the steric and electronic environment of the this compound core. These modifications are critical for applications in catalysis and materials science, where precise control over the molecule's properties is essential.
Steric Modifications: Bulky substituents can be introduced at various positions on the pyridine ring or on the exocyclic nitrogen to control the steric environment around a metal center in coordination complexes or to influence the selectivity of catalytic reactions. rsc.org
Ortho-Substitution: Introducing methyl groups at the position ortho to the pyridine nitrogen (C6) has been shown to significantly impact the selectivity of nickel(II)-catalyzed ethylene (B1197577) oligomerization, favoring the formation of 1-butene. rsc.org
Ring Substitution: In related pyridinylidene-amide ligands, introducing bulky groups like 3,5-di-tert-butylphenyl at the 3- and 5-positions of the pyridine ring enhances the solubility and stability of the resulting metal complexes. researchgate.net
N-Substituent Variation: The steric bulk of the N-substituent on the imine can be varied to modulate reactivity. For example, pyridylidene amide (PYA) ligands with bulky N-substituents like isopropyl or benzyl (B1604629) groups show altered planarity and solubility. acs.org
Electronic Modifications: The electronic properties of the molecule can be adjusted by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) or amino groups, increases the electron density on the pyridine ring. This enhances the nucleophilicity and Lewis basicity of the molecule, which is a desirable trait for organocatalysts. acs.orguni-muenchen.de
Electron-Withdrawing Groups (EWGs): The presence of EWGs, like halogens or cyano groups, decreases the electron density of the ring. This modification can influence the reactivity in different ways, for instance, by making the ring more susceptible to nucleophilic attack or by affecting the reaction rates in catalytic cycles. beilstein-journals.orgbeilstein-journals.org Research on related imine systems shows that EWGs on associated aromatic rings can lead to higher product yields in certain copper-catalyzed reactions. beilstein-journals.org
The following table details examples of modifiers and their observed effects on related pyridine-imine systems.
| Modifier | Position of Introduction | Effect | Application Context |
| Methyl group | C6 (ortho to pyridine N) | Increased steric bulk, altered product selectivity. rsc.org | Ethylene Oligomerization |
| 3,5-Di-tert-butylphenyl | C3 and C5 | Increased solubility and stability of metal complexes. researchgate.net | Main Group Element Coordination |
| Methoxy groups | Phenyl group on PYA ligand | Increased donor strength of the ligand. acs.org | Iridium-catalyzed Transfer Hydrogenation |
| Bromo group | Pyridine Ring | Serves as a handle for cross-coupling reactions. beilstein-journals.org | Synthesis of Functionalized Heterocycles |
Role as Synthetic Intermediates in Complex Molecule Synthesis
The this compound scaffold and its direct precursors, such as 2-aminopyridines and pyridin-2(1H)-ones, are valuable intermediates for constructing more elaborate molecular architectures.
The inherent reactivity of the pyridine-imine system allows it to participate in various cyclization and multicomponent reactions to form fused and complex heterocyclic structures. Analogs like pyridin-2(1H)-ones and 2-aminopyridines are frequently used in reactions that lead to pharmaceutically relevant scaffolds. beilstein-journals.orgbeilstein-journals.org
Imidazopyridines: One of the most significant applications is the synthesis of imidazo[1,2-a]pyridines, a core structure in many medicinal compounds. These are typically synthesized via the reaction of a 2-aminopyridine (B139424) derivative with α-haloketones or through multicomponent reactions. beilstein-journals.orgbeilstein-journals.org For example, a copper-catalyzed three-component reaction of a pyridin-2(1H)-one, an acetophenone, and o-tosylhydroxylamine (B2369833) under microwave irradiation yields imidazo[1,2-a]pyridines. beilstein-journals.org
Triazole Derivatives: The related N-propargylated pyridin-2(1H)-ones can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions with aryl azides to produce novel derivatives containing both a 1,2,3-triazole and a pyridinone skeleton. snnu.edu.cn
Annulated Systems: Intramolecular annulation of activated alkylidene dihydropyridines, formed from the tautomerization of 2-alkylpyridines, can generate a variety of fused heterocyclic systems. uiowa.edu
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The formation of imine bonds via the condensation of amines and aldehydes is one of the most robust and widely used methods for constructing 2D and 3D COFs due to the reversibility of the reaction, which allows for error correction and the formation of highly crystalline materials. ntu.edu.sgnih.gov
The bifunctional nature of molecules like this compound (or more practically, its precursors like diaminopyridines or pyridine dialdehydes) makes them potential candidates for COF synthesis. The pyridine unit can be incorporated as a node or a linker in the framework, imparting specific electronic properties, basicity, and potential metal-coordination sites within the pores of the material.
Imine-Linked COFs: The general strategy involves the solvothermal condensation of multitopic amine and aldehyde building blocks. nih.govrsc.org For instance, a catalyst-free Schiff base reaction between 1,3,5-tris-(4-aminophenyl)triazine (a C₃-symmetric amine) and 4,4′-biphenyldicarboxaldehyde (a C₂-symmetric aldehyde) yields a crystalline imine-linked COF. nih.gov
Dual-Linkage COFs: More complex frameworks have been designed that incorporate both imine and other linkages, such as olefinic bonds, in a one-pot synthesis. This allows for further tuning of the framework's electronic and catalytic properties. rsc.org
Post-Synthetic Modification: The imine linkages within a COF can be chemically transformed. For example, reduction of the imine bonds can lead to more stable amine-linked COFs, which can be further functionalized. ntu.edu.sg
While direct use of this compound as a primary building block is not extensively documented, the principles of COF chemistry strongly suggest its potential. By designing appropriate di- or tri-functionalized derivatives (e.g., 5-amino-1-methylpyridin-2(1H)-imine or pyridines with multiple aldehyde/amine functionalities), this scaffold could be integrated into novel COF structures for applications in gas storage, separation, and catalysis. ntu.edu.sgnih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-methylpyridin-2(1H)-imine with high purity?
A common approach involves condensation reactions between pyridine derivatives and appropriate amines under anhydrous conditions. For example, details a protocol for synthesizing pyridine-based imines using a Schiff base formation reaction under nitrogen atmosphere, yielding products in high purity (96%) . Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
- Catalytic acid or base (e.g., triethylamine) to accelerate imine formation.
- Purification via silica gel chromatography (e.g., 5–10% EtOH/DCM) to isolate the product .
Alternative routes may involve halogenation (e.g., POCl₃ for activating pyridine rings) followed by nucleophilic substitution, as seen in pyrimidine syntheses .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Characteristic signals for the imine proton (δ 8.0–9.0 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) are critical. reports δ 8.06 ppm for the imine proton in a related compound, with pyridine carbons at δ 150–160 ppm .
- IR Spectroscopy : A strong C=N stretch near 1640–1680 cm⁻¹ confirms imine formation .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ peaks) .
Advanced: What challenges arise in crystallographic characterization of this compound derivatives?
Crystallization may be hindered by flexible substituents or hygroscopicity . To address this:
- Use SHELX software (e.g., SHELXL for refinement) to resolve twinning or low-resolution data .
- Optimize crystallization conditions (e.g., slow evaporation in DCM/hexane) based on monoclinic space groups (e.g., P2₁/c), as seen in structurally related pyridine salts .
- Validate hydrogen bonding networks using ORTEP diagrams to confirm imine tautomerism .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Predict charge distribution at the imine nitrogen to assess susceptibility to nucleophilic attack .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .
- NMR Predictions : Compare experimental ¹³C NMR shifts (e.g., δ 162 ppm for imine carbons) with computed values to resolve tautomeric ambiguities .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
- Hydrolysis of Imine : Prevented by strict anhydrous conditions and inert atmospheres .
- Oxidation : Add antioxidants (e.g., BHT) or work under reduced light exposure.
- Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.5 molar ratio of amine to aldehyde) .
Advanced: How to design SAR studies for this compound derivatives in medicinal chemistry?
- Functional Group Variation : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or imine positions to modulate bioactivity .
- Biological Assays : Test against targets like methionine aminopeptidase-1 using enzyme inhibition assays (IC₅₀ values) .
- Crystallographic Data : Correlate binding modes (e.g., hydrogen bonding with active sites) with activity trends .
Basic: What purification techniques are optimal for isolating this compound?
- Column Chromatography : Use gradients of EtOAc/hexane or EtOH/DCM for polar imines .
- Recrystallization : Employ solvent pairs like CHCl₃/hexane for high-melting-point derivatives .
- Ion Exchange : For charged derivatives (e.g., chloride salts), use Dowex resins .
Advanced: How to resolve NMR data contradictions between theory and experiment?
- Dynamic NMR Studies : Probe tautomeric equilibria (e.g., keto-enamine vs. imine) by variable-temperature NMR .
- Computational Validation : Use software like Gaussian to simulate spectra and identify dominant tautomers .
- Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen environments in imine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
